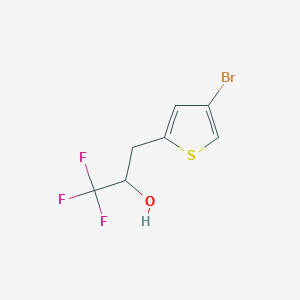
3-(4-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-ol is an organic compound that features a brominated thiophene ring attached to a trifluoropropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-ol typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The process involves the coupling of a brominated thiophene derivative with a trifluoropropanol precursor in the presence of a palladium catalyst and a base . The reaction is usually carried out in a solvent such as 1,4-dioxane under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the choice of reagents and catalysts can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-(4-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one.
Reduction: Formation of 3-(4-Thiophen-2-yl)-1,1,1-trifluoropropan-2-ol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-ol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s brominated thiophene ring and trifluoropropanol moiety may interact with enzymes or receptors, leading to various biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromothiophen-2-yl)methanol
- 3-(4-Bromothiophen-2-yl)propan-2-ol
- 3-(4-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol
Uniqueness
3-(4-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of both a brominated thiophene ring and a trifluoropropanol moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Biological Activity
3-(4-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-ol is a compound of significant interest in medicinal and organic chemistry due to its unique structural features, which include a brominated thiophene moiety and a trifluoropropanol group. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
- Molecular Formula: C7H7BrF3OS
- Molecular Weight: 274.10 g/mol
- IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves:
- Bromination of Thiophene: The thiophene ring is brominated at the 4-position.
- Formation of Trifluoropropanol: The trifluoropropanol group is introduced through a nucleophilic substitution reaction.
Antimicrobial Properties
Research indicates that compounds with brominated thiophene structures exhibit antimicrobial activity. For instance:
- Case Study: A study on related brominated thiophenes demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.
Antifungal Activity
Similar compounds have shown antifungal properties. The presence of the trifluoromethyl group may enhance the compound's ability to disrupt fungal cell membranes.
- Research Finding: In vitro tests revealed that brominated thiophenes can inhibit the growth of Candida species.
The biological activity of this compound may be attributed to:
- Enzyme Inhibition: Interaction with enzymes involved in metabolic pathways.
- Receptor Modulation: Alteration of receptor functions leading to physiological changes.
Comparison with Similar Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-one | Chlorine instead of Bromine | Moderate antibacterial |
| 3-(5-Methylthiophen-2-yl)-1,1,1-trifluoropropan-2-one | Methyl group instead of Bromine | Low antifungal |
| 3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one | Fluorine substitution on phenyl | Enhanced antifungal |
Research Findings and Applications
Research has focused on the potential applications of this compound in various fields:
- Medicinal Chemistry: Investigated for its potential as an antibiotic or antifungal agent.
- Material Science: The unique electronic properties due to the trifluoromethyl group make it suitable for developing advanced materials.
Properties
Molecular Formula |
C7H6BrF3OS |
|---|---|
Molecular Weight |
275.09 g/mol |
IUPAC Name |
3-(4-bromothiophen-2-yl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C7H6BrF3OS/c8-4-1-5(13-3-4)2-6(12)7(9,10)11/h1,3,6,12H,2H2 |
InChI Key |
BBAYKIUDEMNQGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Br)CC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















